{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
CAS No.: 1209619-87-3
Cat. No.: VC3372052
Molecular Formula: C15H20ClNS
Molecular Weight: 281.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209619-87-3 |
|---|---|
| Molecular Formula | C15H20ClNS |
| Molecular Weight | 281.8 g/mol |
| IUPAC Name | N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H |
| Standard InChI Key | NMBDPWQSESLGHR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl |
Introduction
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is a compound with significant interest in medicinal chemistry due to its unique structural features and potential applications. This compound combines a thiophene ring with a branched amine structure, which may confer distinct pharmacological properties compared to similar compounds.
Synthesis and Applications
Several synthetic routes can be employed to prepare {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, although specific methods are not detailed here. The compound serves as a versatile scaffold in medicinal chemistry, potentially leading to the development of novel therapeutic agents. Its applications span various fields, including interaction studies with biological targets such as receptors or enzymes.
Related Compounds
Several compounds share structural similarities with {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(4-Methylphenyl)-N-(thiophen-2-yl)methanamine | 1546851-83-5 | Lacks propanamine group; potential for different biological activity |
| N-{[5-(4-Fluorophenyl)-thiophen-2-yl]methyl}-propanamine | 56605247 | Fluorine substitution may enhance metabolic stability |
| 2-Bromo-N-{[5-(4-Methylphenyl)-thiophen-2-yl]methyl}methanamine | - | Bromine substitution introduces different reactivity |
Research Findings
Preliminary studies involving {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine would focus on its binding affinity to biological targets. These studies are crucial for assessing the viability of this compound as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume